molecular formula C8H13NO3S B2828236 1-(2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one CAS No. 2149850-33-7

1-(2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one

Cat. No. B2828236
CAS RN: 2149850-33-7
M. Wt: 203.26
InChI Key: SXRQUZYISAHQEB-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is a heterocyclic organic compound with a thiazine ring system. Its chemical formula is C₈H₈N₂O₃S . The compound’s structure includes a thiazine core, which is a six-membered ring containing sulfur and nitrogen atoms. Thiazines are an intriguing class of compounds due to their potential biological activities and medicinal importance .

3.

Molecular Structure Analysis

The molecular structure of 1-(2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one consists of a thiazine ring fused with a propenone moiety. The presence of the thiazine ring imparts unique properties to the compound, making it an interesting candidate for further investigation. Detailed crystallographic studies may reveal additional insights into its three-dimensional arrangement .

4.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, it is essential to explore its reactivity. Investigating its behavior under various conditions, such as acidic or basic environments, can provide valuable information about its chemical versatility and potential applications .

properties

IUPAC Name

1-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-8(10)9-4-5-13(11,12)7(2)6-9/h3,7H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRQUZYISAHQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS1(=O)=O)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione

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